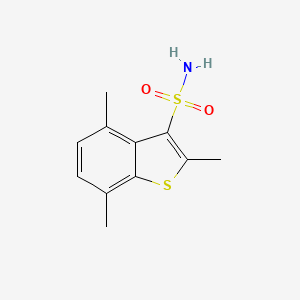

2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide

Description

Properties

Molecular Formula |

C11H13NO2S2 |

|---|---|

Molecular Weight |

255.4 g/mol |

IUPAC Name |

2,4,7-trimethyl-1-benzothiophene-3-sulfonamide |

InChI |

InChI=1S/C11H13NO2S2/c1-6-4-5-7(2)10-9(6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3,(H2,12,13,14) |

InChI Key |

ODSKOZROJNQYKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=C2S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation of 2,4,7-trimethylbenzothiophene with sulfonamide precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the sulfonamide group .

Industrial Production Methods

Industrial production of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors allows for efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of compounds related to "2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide":

Scientific Research Applications

2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride, a related compound, is used in scientific research for several applications:

- Chemistry: It serves as a building block in synthesizing complex molecules.

- Biology: It is used in studying enzyme inhibitors and protein modifications.

- Medicine: It is explored for potential use in drug development, specifically in designing anti-inflammatory and anticancer agents.

- Industry: It is utilized in producing specialty chemicals and materials.

Biological Activities

Benzothiophene derivatives, including 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride, have diverse biological activities. Key areas of focus include:

- Antimicrobial Activity

- Anticancer Properties

- Inhibition of Biofilm Formation

Antimicrobial Activity

Research indicates that compounds similar to 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride exhibit significant antimicrobial properties. Sulfonamide derivatives can inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The potential of benzothiophene derivatives as anticancer agents has been explored through in vitro studies. These compounds have been shown to induce apoptosis in cancer cell lines by interfering with tubulin polymerization and disrupting the cell cycle. This mechanism is critical for developing new chemotherapeutic agents targeting rapidly dividing cells.

Inhibition of Biofilm Formation

Benzothiophene structures can significantly reduce biofilm formation in Pseudomonas aeruginosa, which is known for its resistance to antibiotics. Confocal fluorescence light microscopy has quantified the effectiveness in biofilm inhibition, showing reductions greater than 80% compared to control groups.

Case Studies

Several case studies have documented the biological activities of related compounds:

- Study on Antimicrobial Efficacy: A study evaluated the effectiveness of various sulfonamide derivatives against Pseudomonas aeruginosa and found that modifications in the benzothiophene structure enhanced antimicrobial potency.

Table: Antimicrobial and Biofilm Reduction Efficacy

| Compound | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Compound A | 25 | 85 |

| Compound B | 50 | 60 |

| This compound | 30 | 90 |

Thiophene-Based Compounds with Anti-Inflammatory Properties

Thiophene derivatives, including 2-aminothiophene, have anti-inflammatory properties .

- One compound was able to reduce inflammation when administered at 20 mg/kg . One mechanism for this action was blocking mast cell degranulation (over 63%) . In in vitro assays, the compound inhibited the enzyme 5-LOX at approximately 57% when used at a concentration of 100 µg/mL .

- Another compound was able to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of ERK, p38, and NF-ĸB (at 10 µM) after LPS-induced inflammation tests with THP-1 monocytes .

- The association of 2-aminothiophene with platelet-derived extracellular vesicles (PEVs) was able to reduce pneumonia in a mouse model with acute lung injury (ALI), suggesting a new technique for targeting and treating inflammation and a new scaffold for treatments against COVID-19 .

- One study found that a compound was able to reduce pro-inflammatory gene expression for IL-1β, IL-6, IL-8, IL-12, TNF-α, and iNOS at 50 mM in ex vivo tests on lung slices .

Benzothiazole-Based Anti-Tubercular Compounds

Recent synthetic developments of benzothiazole-based anti-tubercular compounds have been noted . Two compounds had comparatively better activity than INH, were highly selective, and had better bioavailability (over 52%) by oral dose . A pharmacophore model of these compounds suggested that the presence of aromatic, aliphatic carbon center, and hydrogen bond donor is essential for better anti-tubercular activity and DprE1 inhibition .

Pyrazoline Hybrids as Anticancer Agents

Pyrazolines are five-membered heterocycles possessing two adjacent nitrogens that have attracted significant attention from organic and medicinal chemists . One compound, bearing a para-chloride substituted N-phenylsulfonyl group, displayed the most potent selective cytotoxicity against MCF-7 and HCT-116 with GI 50 values of 0.49 and 0.94 μM, respectively . This compound had an IC 50 value of 0.01 μM against human colon cancer cell line HCT-116, better than the control doxorubicin (IC 50 = 0.63 μM) .

Redox-Active Benzimidazolium Sulfonamides

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzothiophene ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogues of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide are benzene-sulfonamide derivatives, such as SC-558 and its analogs (1a–f) (Fig. 1, ). These compounds share the sulfonamide functional group but differ in their core aromatic systems and substituent patterns. Below is a comparative analysis based on structural features and inferred biological activity:

Key Differences and Implications

Core Structure: Benzene vs. Methyl Substitutions: The 2,4,7-trimethyl configuration in the benzothiophene derivative may create a steric environment distinct from SC-558’s 3-trifluoromethyl and 4-methanesulfonyl groups. This could influence selectivity for COX-2 or other targets.

Substituent Effects :

- In SC-558 analogs, halogen substituents (Br, Cl) at the para position improve COX-2 inhibition by enhancing electron-withdrawing effects, which stabilize enzyme-ligand interactions .

- For 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide, methyl groups are electron-donating, which may reduce binding affinity compared to halogenated analogs but improve metabolic stability.

Biological Activity: While SC-558 analogs show clear COX-2 inhibition trends linked to substituent type, the benzothiophene derivative’s activity remains speculative without direct data.

Research Findings and Limitations

- SC-558 Analogs: Studies indicate that para-substituted electron-withdrawing groups (e.g., Br, Cl) optimize COX-2 inhibition, with IC₅₀ values in the nanomolar range .

- 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide: No direct activity data is available in the provided evidence. However, its design parallels principles observed in SC-558 analogs, where strategic substitution balances steric, electronic, and lipophilic properties.

Table: Hypothetical Activity Comparison (Based on Structural Inference)

| Parameter | SC-558 (1a–f) | 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide |

|---|---|---|

| COX-2 Selectivity | High (for halogenated derivatives) | Likely moderate (untested, but methyl groups may reduce specificity). |

| Lipophilicity (LogP) | Moderate (varies with substituents) | Higher (due to methyl groups and benzothiophene core). |

| Metabolic Stability | Variable (halogens may slow metabolism) | Potentially improved (methyl groups resist oxidation). |

Biological Activity

2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity based on recent research findings, including case studies and data tables that summarize its efficacy against various pathogens and cancer cell lines.

Chemical Structure

The compound features a benzothiophene core with a sulfonamide functional group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 2,4,7-trimethyl-1-benzothiophene-3-sulfonamide. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

A comparative analysis of various compounds indicates that 2,4,7-trimethyl-1-benzothiophene-3-sulfonamide exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide | E. coli | 10 |

| S. aureus | 15 | |

| C. albicans | 20 |

Note: Lower MIC values indicate higher potency against the respective strains.

The antibacterial mechanism of sulfonamides typically involves the inhibition of bacterial folate synthesis. This inhibition occurs via competitive antagonism of para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria. Research has shown that modifications in the sulfonamide structure can significantly enhance its binding affinity to target enzymes involved in this pathway .

Anticancer Activity

In addition to antimicrobial properties, the compound has demonstrated promising anticancer effects. Studies have evaluated its cytotoxicity against various cancer cell lines.

Case Study: Anticancer Effects

A recent study investigated the effects of 2,4,7-trimethyl-1-benzothiophene-3-sulfonamide on breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated that the compound induced apoptosis in cancer cells at concentrations ranging from 5 to 25 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.